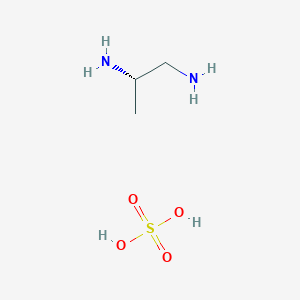

(S)-Propane-1,2-diamine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-propane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQRKYOFLFZPW-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Propane-1,2-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of (S)-Propane-1,2-diamine sulfate. The document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this chiral diamine sulfate in their work. This guide summarizes available quantitative data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and purification. While (S)-Propane-1,2-diamine is a valuable chiral building block, specific data for its sulfate salt is limited in publicly available literature. This guide compiles the available information and supplements it with data for the corresponding free base, (S)-Propane-1,2-diamine, for contextual understanding.

Chemical and Physical Properties

This compound is the sulfuric acid salt of the chiral diamine (S)-Propane-1,2-diamine. The salt formation protonates the amino groups, leading to significant differences in physical properties compared to the free base.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and, for comparison, the more extensively characterized free base, (S)-Propane-1,2-diamine.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 172.2 g/mol | [1][2] |

| Boiling Point | 388.9 °C | |

| Flash Point | 189 °C | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

Table 2: Properties of (S)-Propane-1,2-diamine (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂ | [3][4] |

| Molecular Weight | 74.13 g/mol | [3][4] |

| Melting Point | -37 °C | [3] |

| Boiling Point | 119-122 °C | [5] |

| Density | 0.87 g/cm³ at 25 °C | [5] |

| Solubility | Highly soluble in water. Soluble in ethanol and chloroform. Insoluble in ether and benzene. | [5][6] |

| Appearance | Colorless liquid | [3][5] |

| Odor | Ammoniacal | [5] |

Experimental Protocols

Synthesis of Racemic Propane-1,2-diamine

A common industrial method for the synthesis of racemic propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane.

-

Reaction: 1,2-dichloropropane is reacted with an excess of ammonia under elevated temperature and pressure.

-

Procedure:

-

1,2-dichloropropane and aqueous ammonia (e.g., 25% solution) are charged into a high-pressure reactor.

-

The reactor is heated to approximately 150 °C, and the pressure is maintained at around 2.45 MPa.

-

After the reaction is complete, the excess ammonia is removed.

-

The reaction mixture is then neutralized with a strong base, such as sodium hydroxide, to free the diamine.

-

The product is purified by distillation to yield propane-1,2-diamine.[5]

-

Chiral Resolution of (S)-Propane-1,2-diamine

The separation of the racemic mixture into its enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

-

Principle: The chiral resolving agent reacts with the racemic diamine to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

-

General Procedure:

-

The racemic propane-1,2-diamine is dissolved in a suitable solvent.

-

A solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same or a miscible solvent is added.

-

The mixture is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration.

-

The purified diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to regenerate the free (S)-propane-1,2-diamine.[3]

-

The free diamine is then extracted and purified.

-

Formation of this compound

The sulfate salt can be prepared by reacting the free (S)-propane-1,2-diamine with sulfuric acid.

-

Reaction: 2 C₃H₁₀N₂ + H₂SO₄ → (C₃H₁₁N₂)₂SO₄

-

General Laboratory Protocol:

-

Dissolve the purified (S)-Propane-1,2-diamine in a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of a dilute solution of sulfuric acid in the same solvent with vigorous stirring. The reaction is exothermic.

-

The sulfate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

The solid this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[7][8]

-

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Based on a comprehensive review of available scientific literature, there is no specific information detailing the engagement of this compound in defined biological signaling pathways. Its primary application appears to be as a chiral ligand in coordination chemistry and as a synthetic building block in the development of more complex molecules, including some pharmaceuticals. The biological effects of such final compounds would be dependent on their overall structure and not directly attributable to a signaling cascade initiated by this compound itself.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). General precautions include:

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.[1]

-

In case of contact:

For detailed safety information, refer to the manufacturer's SDS. The free base, propane-1,2-diamine, is classified as a flammable and corrosive liquid that can cause severe skin burns and eye damage.[9] While the salt form is expected to be less volatile and corrosive, caution should still be exercised.

Conclusion

This compound is a chiral compound with applications primarily in chemical synthesis. While its fundamental chemical identity is well-established, specific quantitative physical property data for the sulfate salt are not widely reported. The provided experimental protocols offer a general guideline for its synthesis and purification, starting from the racemic mixture. Further research is needed to fully characterize the physical properties and to explore any potential biological activities of this compound. Researchers and drug development professionals should rely on the data for the free base for preliminary assessments while taking into account the significant changes in properties upon salt formation.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 136370-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. sulfate salt? , Hive Chemistry Discourse [chemistry.mdma.ch]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-Propane-1,2-diamine Sulfate

CAS Number: 136370-46-2

This technical guide provides a comprehensive overview of (S)-Propane-1,2-diamine sulfate, a chiral compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and presents available safety and toxicological data.

Chemical Identity and Physical Properties

This compound is the sulfuric acid salt of the (S)-enantiomer of propane-1,2-diamine. While detailed physical data for the sulfate salt is limited, the properties of the free diamine provide a useful reference. It is important to note that as a salt, this compound is expected to be a solid at room temperature with a high melting point and greater water solubility than its free base form.

Table 1: Physicochemical Properties

| Property | This compound | (S)-Propane-1,2-diamine (Free Base) |

| CAS Number | 136370-46-2[1] | 15967-72-3 |

| Molecular Formula | C₃H₁₂N₂O₄S[1] | C₃H₁₀N₂ |

| Molecular Weight | 172.2 g/mol [1] | 74.13 g/mol [2] |

| Physical State | Presumed solid | Colorless liquid[3] |

| Boiling Point | 388.9°C at 760 mmHg | 119-122°C |

| Melting Point | Not available | -37°C |

| Flash Point | 189°C | 33°C[4] |

| Solubility | Not available (expected to be water-soluble) | Soluble in water, ethanol, and chloroform; insoluble in ether and benzene. |

| Density | Not available | 0.87 g/mL at 25°C |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound involves two key stages: the synthesis of racemic propane-1,2-diamine and the subsequent chiral resolution to isolate the (S)-enantiomer, followed by salt formation.

Synthesis of Racemic Propane-1,2-diamine

A common industrial method for the synthesis of racemic propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane.

Experimental Protocol: Ammonolysis of 1,2-Dichloropropane

-

Reaction Setup: A high-pressure reactor is charged with 1,2-dichloropropane, water, liquid ammonia, and a suitable catalyst (e.g., a copper-cobalt oxide catalyst).[5]

-

Reaction Conditions: The reactor is heated to a temperature of 160-180°C and pressurized to 8-12 MPa. The reaction is maintained under these conditions for 4-5 hours.[5]

-

Work-up: After the reaction is complete, the reactor is cooled to 20-25°C, and the excess ammonia is vented.

-

Purification: The resulting mixture containing propane-1,2-diamine is purified by rectification to yield the final product.[5]

References

- 1. 136370-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 5. CN103012158A - Preparation method of 1,2-propane diamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (S)-Propane-1,2-diamine Sulfate

This technical guide provides a comprehensive overview of the primary synthesis pathways for (S)-propane-1,2-diamine sulfate, a chiral diamine of significant interest to researchers, scientists, and professionals in drug development. The guide details the synthesis of the racemic mixture, its subsequent chiral resolution, and alternative enantioselective and enzymatic methods. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided.

Synthesis Strategies for (S)-Propane-1,2-diamine

The synthesis of enantiomerically pure (S)-propane-1,2-diamine can be broadly categorized into three main strategies:

-

Synthesis of Racemic Propane-1,2-diamine Followed by Chiral Resolution: This is a classical and industrially common approach. A racemic mixture of the diamine is first synthesized, and then the enantiomers are separated.

-

Enantioselective Synthesis: These methods aim to directly produce the desired (S)-enantiomer with high selectivity, often employing chiral catalysts or auxiliaries.

-

Enzymatic Resolution: This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Caption: Strategic pathways to this compound.

Racemic Synthesis and Chiral Resolution

A prevalent industrial method for producing propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane. This reaction yields a racemic mixture of the diamine, which must then be resolved to isolate the (S)-enantiomer.

The resolution of the racemic mixture is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Caption: Synthesis of racemic diamine and its chiral resolution.

Enantioselective Synthesis

Enantioselective synthesis offers a more direct route to the desired (S)-enantiomer, potentially reducing the number of steps and improving overall yield. A notable example is the copper-catalyzed hydroamination of γ-substituted allylic amines. This method has been shown to produce enantioenriched 1,2-diamines with high levels of regio- and enantioselectivity. The use of a pivaloyl protecting group on the allylic amine is crucial for the success of this transformation.

Caption: Enantioselective synthesis via copper-catalyzed hydroamination.

Data Presentation

| Synthesis Step | Key Reagents/Catalysts | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

| Racemic Synthesis | ||||||

| Ammonolysis of 1,2-Dichloropropane | 1,2-Dichloropropane, Liquid Ammonia, Water, Catalyst | 160-180 | 8-12 | 4-5 | ~87.5 | N/A |

| Chiral Resolution | ||||||

| Diastereomeric Salt Formation & Crystallization | Racemic diamine, L-(+)-Tartaric Acid, Methanol | Room Temperature | Atmospheric | >12 | ~80-90 (of one enantiomer) | >85 |

| Enantioselective Synthesis | ||||||

| Copper-Catalyzed Hydroamination | N-Pivaloyl allylic amine, Copper catalyst, Hydrosilane | Room Temperature | Atmospheric | 12 | ~64 (gram-scale) | 98:2 er |

| Sulfate Salt Formation | ||||||

| Reaction with Sulfuric Acid | (S)-Propane-1,2-diamine, Sulfuric Acid, Ethanol | 45-50 | Atmospheric | ~2 (for crystallization) | >90 | >99 |

Experimental Protocols

Synthesis of Racemic Propane-1,2-diamine via Ammonolysis

-

In a high-pressure autoclave, charge 1,2-dichloropropane, water, liquid ammonia, and a suitable catalyst (e.g., a mixed metal oxide).

-

Seal the reactor and heat to 160-180 °C, with the pressure reaching 8-12 MPa.

-

Maintain these conditions for 4-5 hours, monitoring the reaction progress by gas chromatography until the 1,2-dichloropropane is consumed.

-

Cool the reactor to 20-25 °C and carefully vent the excess ammonia.

-

The resulting mixture, containing primarily 1,2-propanediamine, is then subjected to rectification to isolate the product.

Chiral Resolution of Racemic Propane-1,2-diamine with L-(+)-Tartaric Acid

-

Dissolve L-(+)-tartaric acid in methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.

-

Cool the solution and slowly add the racemic propane-1,2-diamine with stirring. The reaction is exothermic.

-

Allow the mixture to stand undisturbed at room temperature for at least 12 hours to facilitate the crystallization of the less soluble diastereomeric salt, (S)-propane-1,2-diammonium-(+)-tartrate.

-

Collect the crystals by vacuum filtration and wash with cold methanol.

-

To recover the free (S)-propane-1,2-diamine, treat the isolated diastereomeric salt with a strong base, such as aqueous sodium hydroxide, and extract the diamine into an organic solvent.

Enantioselective Synthesis via Copper-Catalyzed Hydroamination (General Procedure)

-

To a solution of the N-pivaloyl protected γ-substituted allylic amine in a suitable solvent (e.g., THF), add the copper catalyst and a hydrosilane.

-

Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography to yield the enantioenriched protected 1,2-diamine.

-

The pivaloyl protecting group can be subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis) to afford the free (S)-propane-1,2-diamine.

Preparation of this compound

-

Dissolve the purified (S)-propane-1,2-diamine in anhydrous ethanol with heating.

-

At 45-50 °C, slowly add a stoichiometric amount of sulfuric acid with stirring.

-

Cool the resulting mixture to allow for the crystallization of this compound.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[1][2]

References

Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of chiral diamine ligands in modern asymmetric synthesis. Chiral diamines are a cornerstone of asymmetric catalysis, enabling the stereoselective formation of complex molecules with high efficiency and enantiopurity. Their applications are particularly significant in the pharmaceutical industry, where the chirality of a drug molecule is paramount to its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive overview of common chiral diamine ligands, their applications in key asymmetric transformations, detailed experimental protocols, and the underlying catalytic mechanisms.

Core Concepts in Chiral Diamine Ligand Catalysis

Chiral diamine ligands, possessing at least one stereogenic center, create a chiral environment around a metal center or act as organocatalysts themselves. This chirality is transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other. The efficacy of a chiral diamine ligand is often attributed to its steric and electronic properties, which can be fine-tuned to achieve high levels of enantioselectivity for a specific transformation.[3][4]

Key Classes of Chiral Diamine Ligands

Several classes of chiral diamine ligands have proven to be exceptionally versatile and effective in a wide range of asymmetric reactions. This guide focuses on three prominent examples:

-

1,2-Diphenylethanediamine (DPEN) and its derivatives: Often used in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions. The tosylated derivative, TsDPEN, is a particularly effective ligand for the reduction of ketones and imines.

-

1,2-Diaminocyclohexane (DACH) and its derivatives: This scaffold is central to the development of Trost ligands for asymmetric allylic alkylation and various organocatalysts for reactions like Michael additions.[5]

-

Trost Ligands: A class of C2-symmetric ligands derived from DACH, widely employed in palladium-catalyzed asymmetric allylic alkylation (AAA) to form carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.

Data Presentation: Performance of Chiral Diamine Ligands in Asymmetric Synthesis

The following tables summarize the performance of selected chiral diamine ligands in key asymmetric reactions, providing a comparative overview of their efficacy across different substrates.

Asymmetric Transfer Hydrogenation of Ketones

Catalyst System: Ru(II)-TsDPEN Complexes Hydrogen Source: Formic acid/triethylamine mixture or isopropanol

| Substrate (Ketone) | Ligand | Yield (%) | ee (%) | Reference |

| Acetophenone | (R,R)-TsDPEN | >95 | 98 | [4] |

| 1-Tetralone | (S,S)-TsDPEN | 98 | 99 | [6] |

| 2-Chloroacetophenone | (R,R)-TsDPEN | 96 | 97 | [7] |

| 4-Methoxyacetophenone | (S,S)-TsDPEN | >95 | 96 | [4] |

| Propiophenone | (R,R)-TsDPEN | 94 | 95 | [6] |

Asymmetric Allylic Alkylation (Trost AAA)

Catalyst System: Palladium(0) with Trost Ligand Nucleophile: Dimethyl malonate

| Allylic Substrate | Ligand | Yield (%) | ee (%) | Reference |

| rac-1,3-Diphenyl-2-propenyl acetate | (R,R)-Trost Ligand | 98 | >99 | [8] |

| rac-3-Cyclohexenyl acetate | (S,S)-Trost Ligand | 95 | 98 | [8] |

| rac-3-Cyclopentenyl acetate | (R,R)-Trost Ligand | 92 | 97 | [9][10] |

| 3-Methyl-2-cyclohexenyl acetate | (S,S)-Trost Ligand | 89 | 96 | [8] |

| cinnamyl acetate | (R,R)-Trost Ligand | 96 | 94 | [9][10] |

Asymmetric Michael Addition

Catalyst: DACH-derived thiourea organocatalyst Reaction: Addition of diethyl malonate to trans-β-nitrostyrene

| Nitrostyrene Substituent | Diastereomeric Ratio (dr) | Yield (%) | ee (%) | Reference |

| H | 95:5 | 92 | 94 | |

| 4-Cl | 96:4 | 95 | 96 | |

| 4-NO2 | 93:7 | 90 | 92 | |

| 2-MeO | 92:8 | 88 | 91 | |

| 3-Br | 94:6 | 93 | 95 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key chiral diamine ligand and its application in a representative asymmetric reaction.

Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Materials:

-

(1R,2R)-(-)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diphenylethylenediamine (1.0 eq) in dichloromethane and add triethylamine (2.0 eq).

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane to the cooled mixture over a period of 1-2 hours. A white precipitate may form during the addition.[3][]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Separate the organic layer, wash it sequentially with water (3x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be further purified by recrystallization.

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(R,R)-TsDPEN Catalyst

Materials:

-

[RuCl2(p-cymene)]2

-

(R,R)-TsDPEN

-

Acetophenone

-

Formic acid

-

Triethylamine

-

Solvent (e.g., Dichloromethane or Isopropanol)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.005 eq) and (R,R)-TsDPEN (0.011 eq). Add degassed solvent and stir the mixture at room temperature for 1 hour to form the pre-catalyst.

-

Reaction Setup: In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.

-

Add acetophenone (1.0 eq) to the flask containing the pre-catalyst.

-

Add the formic acid/triethylamine mixture to the reaction flask.

-

Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Visualizing the intricate mechanisms and workflows is crucial for a deeper understanding of asymmetric catalysis. The following diagrams, rendered using Graphviz, illustrate a key catalytic cycle and a typical experimental workflow.

Noyori Asymmetric Hydrogenation Catalytic Cycle

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. The catalytic cycle involves the coordination of the ketone to the ruthenium-diamine complex, followed by the transfer of a hydride and a proton to the carbonyl group.[2][5]

Trost Asymmetric Allylic Alkylation Catalytic Cycle

The Trost AAA reaction proceeds via a palladium-catalyzed mechanism involving the formation of a π-allyl palladium complex. The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the π-allyl intermediate.[12][13][14]

Experimental Workflow for Catalyst Screening in Asymmetric Synthesis

The discovery of new and improved catalysts often involves a high-throughput screening process. This workflow outlines the key steps in such a process.[15][16][17][18]

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Page loading... [guidechem.com]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 7. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 8. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 9. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Tsuji-Trost Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of (S)-Propane-1,2-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical properties of (S)-Propane-1,2-diamine sulfate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical Properties

This compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine. Its physical characteristics are crucial for its handling, storage, and application in chemical synthesis and pharmaceutical development.

General Information

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 136370-46-2 | [1] |

| Molecular Formula | C₃H₁₂N₂O₄S | [1] |

| Molecular Weight | 172.2 g/mol | [1] |

Thermal Properties

| Property | Value | Source |

| Boiling Point | 388.9°C at 760 mmHg | [2] |

| Flash Point | 189°C | [2] |

| Melting Point | Data not available |

Note: The boiling and flash points are predicted values and should be treated with caution.

Optical Properties

| Property | Value | Source |

| Optical Rotation | Data not available for the sulfate salt. |

Solubility

| Solvent | Solubility | Source |

| Water | Expected to be soluble. | [3] |

| Organic Solvents | Data not available for the sulfate salt. | [3] |

Note: As a salt, this compound is anticipated to have good solubility in water. The free base, (S)-Propane-1,2-diamine, is soluble in water and moderately soluble in polar organic solvents like alcohols and ethers, while having lower solubility in non-polar solvents.[3] The solubility of the sulfate salt in organic solvents may differ significantly.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining key physical parameters are described below. These protocols can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Workflow for Melting Point Determination

References

An In-depth Technical Guide on the Solubility of (S)-Propane-1,2-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (S)-Propane-1,2-diamine sulfate. Due to the limited availability of quantitative data for the sulfate salt, this guide also includes qualitative solubility information for the free base, (S)-Propane-1,2-diamine, and presents a detailed, generalized experimental protocol for determining the solubility of organic salts.

Introduction to (S)-Propane-1,2-diamine and its Sulfate Salt

(S)-Propane-1,2-diamine, a chiral diamine, is a valuable building block in organic synthesis, particularly in the preparation of chiral ligands for asymmetric catalysis and as a component in pharmaceutical compounds. Its sulfate salt is formed by the reaction of the diamine with sulfuric acid. The solubility of this salt is a critical parameter in its purification, formulation, and various applications in chemical and pharmaceutical processes.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. No numerical values for its solubility in various solvents at different temperatures were found.

However, qualitative solubility information for the free base, Propane-1,2-diamine, is available and provides some indication of its general solubility characteristics. Propane-1,2-diamine is reported to be highly soluble in water.[1][2][3] This high aqueous solubility is attributed to the presence of two amine groups that can participate in hydrogen bonding with water molecules.[1] It also exhibits moderate solubility in polar organic solvents such as alcohols and ethers, while its solubility is lower in non-polar solvents like hydrocarbons.[1]

Table 1: Qualitative Solubility of Propane-1,2-diamine

| Solvent Class | Solubility Description | Rationale |

| Water | Very Soluble | Formation of strong hydrogen bonds between the amine groups and water molecules.[1] |

| Polar Organic Solvents (e.g., Alcohols, Ethers) | Moderately Soluble | Polar interactions between the solute and solvent molecules.[1] |

| Non-polar Organic Solvents (e.g., Hydrocarbons) | Lower Solubility | The hydrophobic carbon chain influences its interaction with non-polar solvents.[1] |

It is important to note that the formation of a sulfate salt will significantly alter these solubility characteristics. Generally, the salt form of an amine is more soluble in water and less soluble in non-polar organic solvents compared to the free base.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic salt like this compound, primarily based on the widely used isothermal saturation or "shake-flask" method.[4]

3.1. Principle

An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. This concentration represents the solubility of the compound in that solvent at that temperature.

3.2. Materials and Equipment

-

This compound (or the compound of interest)

-

Selected solvents of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a properly calibrated conductivity meter).[5]

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and recrystallization processes have reached a dynamic equilibrium.[6][7] The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly and at the experimental temperature to avoid any changes in solubility due to temperature fluctuations.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of the solute in the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]

- 3. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (S)-Propane-1,2-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Propane-1,2-diamine sulfate (CAS RN: 136370-46-2)[1]. The document details predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such data and includes a workflow visualization for the analytical process. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Chemical Structure and Properties

This compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine. The sulfuric acid protonates the two basic amine groups to form the corresponding diammonium salt.

-

Chemical Name: this compound[1]

-

Molecular Formula: C₃H₁₂N₂O₄S[1]

-

Molecular Weight: 172.2 g/mol [1]

-

Structure:

(A representative image would be placed here in a full document)

Predicted Spectroscopic Data

While experimental spectra for this specific salt are not widely published, the following data are predicted based on the known spectra of related structures, such as propane-1,2-diamine, and the chemical effects of amine protonation and the sulfate counter-ion.

NMR spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The presence of the sulfate group results in the protonation of the diamine, leading to downfield chemical shifts for adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Data for (S)-Propane-1,2-diammonium cation

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -CH₃ | ~1.3 | Doublet (d) | 3H | Coupled to the C2-H proton. |

| -CH₂- | ~3.0 - 3.3 | Multiplet (m) | 2H | Diastereotopic protons, complex coupling with C2-H. |

| -CH- | ~3.4 - 3.6 | Multiplet (m) | 1H | Coupled to both -CH₃ and -CH₂- protons. |

| -NH₃⁺ | ~7.5 - 8.5 (DMSO-d₆) or ~4.8 (D₂O, residual HDO) | Broad Singlet (br s) | 6H | Protons are exchangeable. Signal may be broad or absent in D₂O. |

Table 2: Predicted ¹³C NMR Data for (S)-Propane-1,2-diammonium cation

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 (-CH₃) | ~15-20 | |

| C1 (-CH₂-) | ~40-45 |

| C2 (-CH-) | ~45-50 | |

The FT-IR spectrum is expected to be dominated by absorptions from the ammonium groups and the sulfate anion.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3200-2800 | N-H Stretch (Ammonium) | Strong, Broad | Broad absorption typical for ammonium salts. |

| 3000-2850 | C-H Stretch (Aliphatic) | Medium | Stretching vibrations of methyl and methylene groups. |

| ~1600 | N-H Bend (Asymmetric) | Medium-Strong | Scissoring vibration of the -NH₃⁺ group. |

| ~1500 | N-H Bend (Symmetric) | Medium | Umbrella mode of the -NH₃⁺ group. |

| 1470-1430 | C-H Bend | Medium | Bending vibrations of the alkyl chain. |

| ~1100 | S=O Stretch | Very Strong, Broad | Characteristic strong absorption for the sulfate anion (ν₃). |

| ~615 | O-S-O Bend | Medium | Characteristic bending mode for the sulfate anion (ν₄). |

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), will detect the cationic form of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z (Positive Ion Mode) | Ion | Notes |

|---|---|---|

| 75.097 | [C₃H₁₀N₂ + H]⁺ | The protonated molecular ion (M+H)⁺ of the free diamine. |

| 58.076 | [M+H - NH₃]⁺ | A likely fragment resulting from the loss of ammonia. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent Signal Suppression: If using a protic solvent, apply a solvent suppression technique (e.g., presaturation).

-

Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds. Co-add 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters: Set a spectral width of approximately 200-220 ppm. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and relaxation properties.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

-

Sample Spectrum: Place the sample in the instrument and record the spectrum.

-

Acquisition Parameters: Typically, data is collected over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹ for a high-quality spectrum.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-200).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the m/z of the parent ion and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

(S)-Propane-1,2-diamine Sulfate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for (S)-Propane-1,2-diamine sulfate. It is intended for use by qualified professionals in research and development settings. All procedures should be conducted in accordance with institutional and regulatory safety protocols. The toxicological and safety data for this compound is limited; therefore, this guide heavily relies on data from the parent compound, (S)-Propane-1,2-diamine, as a surrogate. The sulfate salt may exhibit different properties, and this information should be used as a guideline with appropriate caution.

Chemical Identification and Physical Properties

This compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 136370-46-2 | [1][2] |

| Molecular Formula | C₃H₁₂N₂O₄S | [1] |

| Molecular Weight | 172.2 g/mol | [1] |

| Appearance | Data not available for the sulfate salt. The free base is a colorless liquid. | [3][4][5] |

| Odor | Data not available for the sulfate salt. The free base has an ammonia-like odor. | [3][5] |

| Solubility | Data not available for the sulfate salt. The free base is very soluble in water. | [4] |

| Melting Point | Data not available for the sulfate salt. The free base has a melting point of -37°C. | [3] |

| Boiling Point | Data not available for the sulfate salt. The free base has a boiling point of 119.6°C. | [3] |

| Flash Point | Data not available for the sulfate salt. The free base has a flash point of 34°C. | [3] |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02: Flame | Danger | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage |

Source: PubChem CID 642322 for (S)-1,2-Diaminopropane[6]

Toxicological Information

Quantitative toxicological data for this compound is not available. The following data is for the free base, 1,2-Diaminopropane.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2.23 g/kg | [3] |

| LD50 | Rabbit | Dermal | 434 mg/kg | [3] |

Summary of Toxicological Effects (based on the free base):

-

Acute Oral Toxicity: Harmful if swallowed.[6]

-

Acute Dermal Toxicity: Toxic in contact with skin.

-

Skin Corrosion/Irritation: Causes severe skin burns.[6]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[6]

-

Respiratory or Skin Sensitization: May cause sensitization by inhalation and skin contact.[5]

-

Inhalation: May cause respiratory irritation.

Experimental Protocols

The following are generalized methodologies for key toxicological studies based on OECD guidelines. Specific experimental parameters for this compound would need to be determined by the testing facility.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8][9][10]

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[11][12][13][14][15]

Caption: Experimental workflow for OECD 404 Dermal Irritation Test.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.[16][17][18][19][20]

Caption: Logical flow for OECD 405 Eye Irritation Test.

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full body coverage to prevent skin contact.[21]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[21]

-

Do not breathe dust or vapors.[22]

-

Handle in accordance with good industrial hygiene and safety practices.[21][23]

-

Wash hands thoroughly after handling.[22]

-

Keep away from heat, sparks, and open flames as the free base is flammable.[21]

-

Use non-sparking tools and explosion-proof equipment if handling the free base or if the sulfate salt is dissolved in a flammable solvent.[21]

Storage Conditions

-

Store in a tightly closed container.[22]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[21][24]

-

The free base is hygroscopic; while data for the sulfate is unavailable, it is prudent to protect from moisture.[21]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[24]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[2][24]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][21]

-

Methods for Cleaning Up: For a solid spill, avoid dust formation. Sweep up and shovel into a suitable container for disposal. For a liquid spill (or solution), absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[2][23]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][21]

-

Specific Hazards: The free base is a flammable liquid. Vapors may form explosive mixtures with air.[3] Hazardous combustion products may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Reactivity: Data not available for the sulfate salt. The free base can react exothermically with acids.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: Data not available.

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water (for the free base).[24]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[21][24]

-

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides under fire conditions.

References

- 1. 136370-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 15. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. oecd.org [oecd.org]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. christmanfuelservice.com [christmanfuelservice.com]

- 23. fishersci.nl [fishersci.nl]

- 24. fishersci.com [fishersci.com]

The Discovery and Application of Novel Chiral Diamine Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric catalysis has been profoundly impacted by the development of chiral diamine catalysts. These privileged ligands and organocatalysts have demonstrated remarkable efficacy in a wide array of stereoselective transformations, enabling the synthesis of complex chiral molecules with high efficiency and precision. This technical guide provides an in-depth exploration of the core aspects of novel chiral diamine catalysts, focusing on their synthesis, catalytic applications, and mechanistic underpinnings.

C₂-Symmetric Vicinal Diamines: The Workhorses of Asymmetric Catalysis

C₂-symmetric vicinal diamines, particularly derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane, are among the most extensively studied and utilized chiral diamines in asymmetric synthesis.[1] Their rigid cyclohexane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol in catalytic reactions.

Synthesis of C₂-Symmetric Diamine Ligands

The synthesis of a range of enantiomerically pure vicinal 1,2-diamines has been extensively described, with most being C₂-symmetric derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane.[1] The preparation of these ligands often involves the derivatization of the primary amino groups to form secondary or tertiary amines, and can include the introduction of additional stereogenic centers.[1]

Applications in Asymmetric Catalysis

These diamines have been successfully employed as ligands in a variety of metal-catalyzed reactions and as organocatalysts. Notable applications include the asymmetric addition of diethylzinc to benzaldehyde, the asymmetric 1,4-conjugate Michael addition, asymmetric lithium-mediated deprotonation, and asymmetric epoxidations.[1]

Table 1: Performance of C₂-Symmetric Diamine Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diamine-Titanium Complex | 78 | 93 | [1] |

| Diamine (unmodified) | 72 | 89 | [1] |

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following protocol is a representative example of the use of a C₂-symmetric diamine ligand in an asymmetric addition reaction.[1]

Materials:

-

Chiral diamine ligand

-

Titanium tetraisopropoxide (Ti(OⁱPr)₄)

-

Diethylzinc (in hexane)

-

Benzaldehyde

-

Toluene (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of the chiral diamine ligand (1 mol%) in anhydrous toluene, add Ti(OⁱPr)₄ (1.2 mol%) under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C and add benzaldehyde (1 equivalent).

-

Slowly add diethylzinc (2 equivalents) to the reaction mixture.

-

Stir the reaction at 0°C and monitor its progress by thin-layer chromatography.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral alcohol.

References

Methodological & Application

Synthesis of Chiral Diamines from (S)-Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Chiral vicinal diamines are critical building blocks in modern synthetic and medicinal chemistry. Their stereochemically defined structures are integral to the development of asymmetric catalysts and are found in a wide array of biologically active molecules and pharmaceuticals.[1][2][3][4] (S)-Propane-1,2-diamine, a readily available and cost-effective chiral starting material, serves as a versatile scaffold for the synthesis of a diverse range of N-substituted chiral diamines. These derivatives are of significant interest to researchers, scientists, and drug development professionals for their applications as chiral ligands in asymmetric synthesis, enabling the stereoselective production of drug candidates and their intermediates. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted chiral diamines from (S)-Propane-1,2-diamine sulfate, a common commercially available salt form of the diamine.

Application Notes

The primary application of chiral diamines derived from (S)-Propane-1,2-diamine in drug development is their use as ligands in asymmetric catalysis. By coordinating with a metal center, these chiral ligands create a stereochemically defined environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the desired enantiomer of a drug molecule. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Key Application Areas:

-

Asymmetric Hydrogenation: N-substituted (S)-propane-1,2-diamine derivatives can be used to create chiral phosphine or N-heterocyclic carbene (NHC) ligands for transition metal-catalyzed asymmetric hydrogenation of prochiral ketones, olefins, and imines. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

-

Asymmetric C-C Bond Formation: These chiral diamines are precursors to ligands for a variety of enantioselective carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations, Michael additions, and aldol reactions. These reactions are essential for building the complex carbon skeletons of many drug molecules.

-

Chiral Auxiliaries: While less common for this specific scaffold, chiral diamines can, in some cases, be employed as chiral auxiliaries to control the stereochemistry of a reaction, being later removed from the molecule.

-

Direct Incorporation into APIs: In some instances, the chiral diamine core itself is a key pharmacophoric element and is directly incorporated into the final drug structure.

Logical Workflow for Ligand Development:

The synthesis of novel chiral ligands from (S)-Propane-1,2-diamine for a specific application in drug development typically follows a logical workflow. This involves the synthesis of a small library of N-substituted diamine derivatives, followed by their complexation with a suitable metal and subsequent screening in the target asymmetric transformation.

References

Application of (S)-Propane-1,2-diamine Sulfate in Catalysis: A Detailed Guide

(S)-Propane-1,2-diamine sulfate serves as a crucial chiral precursor for the synthesis of advanced ligands and organocatalysts employed in asymmetric catalysis. While the sulfate salt itself is not catalytically active, it provides a stable and readily available source of the optically pure (S)-propane-1,2-diamine. This diamine is a fundamental building block for creating sophisticated catalytic systems that are pivotal in the pharmaceutical and fine chemical industries for the enantioselective synthesis of chiral molecules.

This document provides detailed application notes and protocols for the use of (S)-propane-1,2-diamine in the formation of a representative chiral catalyst, modeled after the highly successful Salen-type complexes. The protocols and data presented are based on analogous, well-documented systems and are intended to serve as a practical guide for researchers, scientists, and drug development professionals.

Overview of Catalytic Application

(S)-Propane-1,2-diamine is primarily used to introduce chirality into a catalyst's structure. One of the most effective classes of ligands derived from chiral diamines are the "Salen" or "Salpn" type ligands (N,N'-bis(salicylidene)alkanediamines). These tetradentate ligands form stable, well-defined complexes with a variety of transition metals, such as manganese (Mn), chromium (Cr), cobalt (Co), and aluminum (Al).

The resulting metal complexes are powerful catalysts for a range of asymmetric transformations, including:

-

Asymmetric Epoxidation: The selective formation of one enantiomer of an epoxide from a prochiral olefin. This is a cornerstone reaction in organic synthesis, as epoxides are versatile intermediates.

-

Asymmetric Aziridination: The analogous reaction to epoxidation, forming chiral aziridines.

-

Asymmetric Cyclopropanation: The enantioselective formation of cyclopropanes.

-

Asymmetric Michael Additions and Diels-Alder Reactions: Carbon-carbon bond-forming reactions that are fundamental in building molecular complexity.

The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center, which preferentially activates one face of the substrate.

Synthesis of a Chiral Salpn-Type Catalyst

The following is a two-step protocol for the synthesis of a chiral Manganese(III)-Salpn catalyst, starting from this compound. This protocol is adapted from established procedures for similar Salen-type complexes.

Step 1: Liberation of the Free Diamine and Synthesis of the (S)-Salpn Ligand

The first step involves neutralizing the sulfate salt to obtain the free (S)-propane-1,2-diamine, which is then condensed with two equivalents of a substituted salicylaldehyde. 3,5-Di-tert-butylsalicylaldehyde is commonly used to enhance the solubility and steric bulk of the resulting ligand, which often improves catalytic performance.

Experimental Protocol: Synthesis of (S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamine

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

3,5-Di-tert-butylsalicylaldehyde

-

Ethanol (absolute)

-

Water (deionized)

-

Dichloromethane or Diethyl ether

-

-

Procedure: a. In a round-bottom flask, dissolve this compound in a minimal amount of water. b. Add a stoichiometric amount of a base (e.g., 2 equivalents of NaOH) to neutralize the sulfuric acid and liberate the free diamine. The free diamine can be extracted into an organic solvent like dichloromethane or diethyl ether and dried over anhydrous sodium sulfate. For many applications, the aqueous solution of the free diamine can be used directly. c. In a separate flask, dissolve 2.2 equivalents of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol. d. To the stirred salicylaldehyde solution, add the solution of (S)-propane-1,2-diamine (1.0 equivalent) dropwise at room temperature. e. A bright yellow precipitate of the Schiff base ligand should form almost immediately. f. Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. g. Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation. h. Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Metallation to Form the Chiral Mn(III)-Salpn Catalyst

The synthesized ligand is then complexed with a manganese(II) salt, followed by oxidation to the active Mn(III) state.

Experimental Protocol: Synthesis of (S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamino Manganese(III) Chloride

-

Materials:

-

(S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamine (from Step 1)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Lithium chloride (LiCl)

-

Ethanol

-

Toluene

-

Air or Oxygen source

-

-

Procedure: a. In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the (S)-Salpn ligand (1.0 equivalent) and ethanol. b. Heat the suspension to reflux to dissolve the ligand. c. In a separate flask, dissolve manganese(II) acetate tetrahydrate (2.5 equivalents) in water and add it to the refluxing ligand solution. The color should change, indicating complex formation. d. Continue to reflux the mixture for 1-2 hours. e. Add a saturated aqueous solution of lithium chloride (excess) to the reaction mixture. f. Bubble air through the refluxing solution for 1-2 hours. The color of the solution will darken to a deep brown, indicating the oxidation of Mn(II) to Mn(III). g. After cooling, remove the solvent under reduced pressure. h. The resulting brown solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane) to yield the Mn(III)-Salpn catalyst.

Application in Asymmetric Epoxidation

The synthesized Mn(III)-Salpn complex is a highly effective catalyst for the asymmetric epoxidation of unfunctionalized olefins. This reaction is typically carried out using a terminal oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA), often with an axial ligand additive to enhance selectivity.

General Reaction Mechanism

The catalytic cycle is believed to involve the formation of a high-valent manganese-oxo species, which is the active epoxidizing agent. The chiral ligand creates a sterically defined pocket around the metal-oxo core, forcing the incoming olefin to approach from a specific trajectory, thus leading to the preferential formation of one enantiomer of the epoxide.

Representative Protocol for Asymmetric Epoxidation

The following is a general procedure for the epoxidation of an olefin using the synthesized Mn(III)-Salpn catalyst. Reaction conditions, including solvent, temperature, and oxidant, may require optimization for different substrates.

Experimental Protocol: Asymmetric Epoxidation of Styrene

-

Materials:

-

Mn(III)-Salpn catalyst (from Section 2.2)

-

Styrene (or other olefin)

-

Dichloromethane (CH₂Cl₂)

-

Buffered sodium hypochlorite (NaOCl) solution (commercial bleach buffered to pH ~11.3 with Na₂HPO₄ and NaOH)

-

4-Phenylpyridine N-oxide (PPNO) (as an axial ligand, optional but often beneficial)

-

-

Procedure: a. In a round-bottom flask, dissolve the Mn(III)-Salpn catalyst (1-5 mol%) and 4-phenylpyridine N-oxide (0.2-1.0 equivalents relative to catalyst) in dichloromethane. b. Add the olefin substrate (1.0 equivalent) to the catalyst solution. c. Cool the mixture to 0 °C in an ice bath. d. Add the buffered bleach solution dropwise to the vigorously stirred biphasic mixture over a period of 1-2 hours. e. Allow the reaction to stir at 0 °C for 4-24 hours, monitoring the progress by TLC or GC. f. Once the reaction is complete, separate the organic layer. g. Extract the aqueous layer with dichloromethane (2x). h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure. j. The crude product can be purified by flash column chromatography on silica gel. k. The yield and enantiomeric excess (ee) of the epoxide are determined by standard analytical techniques (e.g., GC, HPLC on a chiral stationary phase).

Quantitative Data

The following table presents representative data for the asymmetric epoxidation of various olefins using a catalyst system analogous to the one described above (specifically, the well-known Jacobsen's catalyst, which features a 1,2-diaminocyclohexane backbone). The results are indicative of the high yields and enantioselectivities that can be achieved with this class of catalysts.

| Entry | Olefin Substrate | Product Epoxide | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | cis-β-Methylstyrene | cis-β-Methylstyrene oxide | 84 | 92 |

| 2 | Styrene | Styrene oxide | 75 | 86 |

| 3 | 2,2-Dimethylchromene | 2,2-Dimethylchromene oxide | 93 | 97 |

| 4 | Indene | Indene oxide | 88 | 89 |

| 5 | 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | 81 | 94 |

Data is representative and compiled from literature on analogous Salen-Mn catalyzed epoxidations. Actual results may vary depending on the specific ligand, substrate, and reaction conditions.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of chiral ligands and catalysts. Through straightforward synthetic procedures, it can be converted into powerful tools for asymmetric catalysis, such as the Mn(III)-Salpn complex detailed herein. These catalysts enable the efficient and highly enantioselective synthesis of valuable chiral building blocks, demonstrating a critical application in modern organic synthesis and drug development. The protocols and data provided serve as a robust starting point for researchers looking to explore the catalytic potential derived from this fundamental chiral diamine.

Application Notes: Chiral Resolution Using (S)-Propane-1,2-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, therapeutically active enantiomer is frequently a regulatory requirement for drug approval. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, a chiral amine like (S)-Propane-1,2-diamine. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

(S)-Propane-1,2-diamine, a chiral diamine, presents two basic centers that can interact with acidic functional groups to form diastereomeric salts. The sulfate salt of this diamine is used to ensure a stable, crystalline resolving agent. The selection of an appropriate resolving agent and the optimization of crystallization conditions are paramount for achieving high enantiomeric purity and yield of the desired enantiomer.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this method lies in the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties in an achiral environment, diastereomers have distinct physical properties, including melting points, boiling points, and solubilities.

The process can be summarized in the following logical steps:

-

Salt Formation: A racemic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral base, (S)-Propane-1,2-diamine sulfate. This reaction forms a mixture of two diastereomeric salts: [(R)-acid • (S)-base] and [(S)-acid • (S)-base].

-

Fractional Crystallization: Due to their different solubilities in a given solvent system, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

-

Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (containing the more soluble diastereomeric salt) by filtration.

-

Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid or base to break the salt and liberate the resolved enantiomer of the acid and the chiral resolving agent.

-

Recovery: The desired enantiomer of the acid is isolated, and the resolving agent can often be recovered and recycled.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.

Caption: General workflow for chiral resolution.

Application Notes and Protocols

Despite the sound theoretical basis for its use, a comprehensive search of scientific literature and patent databases did not yield specific application notes or detailed protocols for the use of this compound as a resolving agent for specific classes of compounds. The following sections, therefore, provide a generalized protocol based on the established principles of diastereomeric salt crystallization. Researchers will need to optimize these conditions for their specific racemic mixture.

General Protocol for the Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines the fundamental steps for attempting the chiral resolution of a generic racemic carboxylic acid.

Materials:

-

Racemic carboxylic acid

-

This compound

-

A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)

-

Acid (e.g., 1 M HCl) for liberation of the resolved acid

-

Base (e.g., 1 M NaOH) for recovery of the resolving agent

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)

Procedure:

-

Solvent Screening and Salt Formation:

-

In a series of test tubes, dissolve small, equimolar amounts of the racemic carboxylic acid and this compound in different solvents or solvent mixtures with gentle heating.

-

Observe the formation of any precipitate upon cooling to room temperature and then in an ice bath. The ideal solvent system will show a significant difference in the solubility of the two diastereomeric salts, leading to the crystallization of one.

-

-

Preparative Scale Resolution:

-

Based on the screening, dissolve the racemic carboxylic acid (1 equivalent) and this compound (0.5 to 1 equivalent) in the chosen optimal solvent with heating until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment, if available, can induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals. This is the first crop of the diastereomeric salt.

-

-

Recrystallization for Purity Enhancement (Optional but Recommended):

-

To improve the diastereomeric purity, recrystallize the obtained solid from the same or a different solvent system.

-

Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to crystallize again.

-

Collect the purified crystals by filtration.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the purified diastereomeric salt in water and add a stoichiometric amount of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and break the salt.

-

Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

-

-

Determination of Enantiomeric Excess (ee):

-

Analyze the obtained carboxylic acid using an appropriate chiral analytical technique (e.g., chiral HPLC) to determine the enantiomeric excess.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the liberation step contains the sulfate salt of (S)-Propane-1,2-diamine. This can be recovered by basifying the solution and extracting the free diamine, although recovery from the sulfate salt form can be more complex.

-

Data Presentation

As no specific experimental data for the use of this compound was found, the following table is a template that researchers can use to record and compare their results during the optimization of the resolution process.